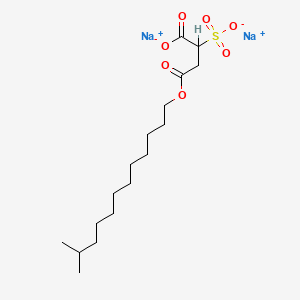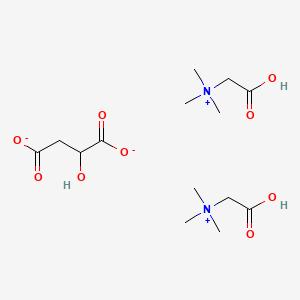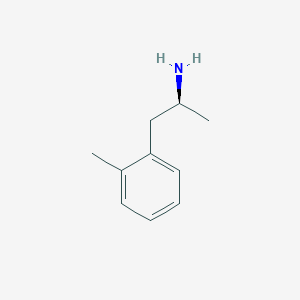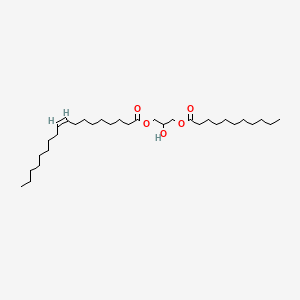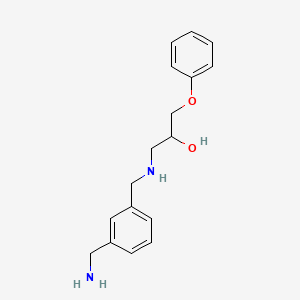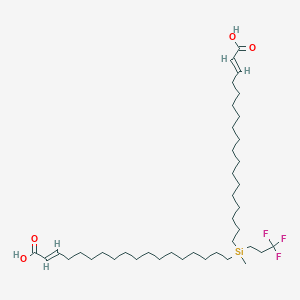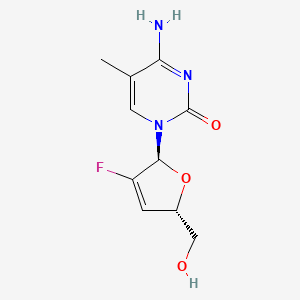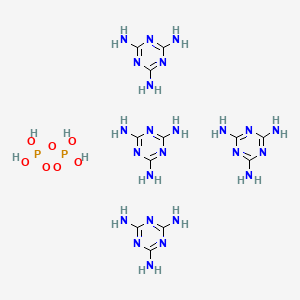
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a chemical compound with the molecular formula C14H12Cl2N2O It is known for its unique structure, which includes a chloro-substituted aniline and a chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline typically involves the reaction of 2-chloro-5-nitroaniline with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium hydrogen sulphate
Uniqueness
Compared to similar compounds, 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups
Propriétés
Numéro CAS |
85896-11-3 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2-chloro-5-(4-chlorophenoxy)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H14Cl2N2O/c1-18(2)13-7-11(16)12(17)8-14(13)19-10-5-3-9(15)4-6-10/h3-8H,17H2,1-2H3 |
Clé InChI |
VVCPHTYRZMNORC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)Cl)N)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


